Docosyl dodecanoate
Overview
Description
Docosyl dodecanoate, also known as Behenyl laurate, is a compound with the molecular formula C34H68O2 . It is a saturated 22-carbon aliphatic alcohol .
Molecular Structure Analysis
The Docosyl dodecanoate molecule contains a total of 103 bonds. There are 35 non-H bond(s), 1 multiple bond(s), 32 rotatable bond(s), 1 double bond(s), and 1 ester(s) (aliphatic) .Physical And Chemical Properties Analysis
Docosyl dodecanoate has a molecular weight of 508.902 Da . It has a boiling point of 528.4±18.0 °C at 760 mmHg, a vapour pressure of 0.0±1.4 mmHg at 25°C, and an enthalpy of vaporization of 80.3±3.0 kJ/mol .Scientific Research Applications
Methods of Application
Results and Outcomes: Studies have shown that docosyl dodecanoate can improve the stability and functionality of bioengineered materials, with metrics such as increased half-life and improved structural integrity .
Pharmaceuticals
Methods of Application
Results and Outcomes: Research indicates that docosyl dodecanoate can significantly increase the bioavailability of certain drugs, leading to more efficient therapies .
Materials Science
Methods of Application
Results and Outcomes: Enhanced flexibility, durability, and resistance to environmental stressors have been reported in polymers modified with docosyl dodecanoate .
Environmental Science
Methods of Application
Results and Outcomes: Studies have shown a reduction in carbon footprint and toxicity in environmental applications utilizing docosyl dodecanoate .
Food Industry
Methods of Application
Results and Outcomes: Results suggest that docosyl dodecanoate can extend the shelf-life of certain food products without altering taste or nutritional value .
Cosmetics
Methods of Application
Results and Outcomes: Clinical trials have demonstrated improved skin hydration and product feel with the inclusion of docosyl dodecanoate in cosmetic formulations .
properties
IUPAC Name |
docosyl dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-22-23-25-27-29-31-33-36-34(35)32-30-28-26-24-12-10-8-6-4-2/h3-33H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLSPOZZADEUJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409089 | |
Record name | Docosyl dodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Docosyl dodecanoate | |
CAS RN |
42231-82-3 | |
Record name | Docosyl dodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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